N,N'-bis(4-bromophenyl)propanediamide

Synthetic Methodology Malonamide Synthesis One-Pot Reaction

N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5) is a symmetrically substituted malonamide derivative with the molecular formula C15H12Br2N2O2 and a molecular weight of 412.08 g/mol. Its structure, confirmed by X-ray crystallography, features two 4-bromophenyl groups linked by a central propanediamide backbone.

Molecular Formula C15H12Br2N2O2
Molecular Weight 412.08 g/mol
CAS No. 105678-71-5
Cat. No. B010863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-bromophenyl)propanediamide
CAS105678-71-5
Molecular FormulaC15H12Br2N2O2
Molecular Weight412.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
InChIKeyPRVAKTGWODYESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5): Core Properties and Sourcing Profile


N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5) is a symmetrically substituted malonamide derivative with the molecular formula C15H12Br2N2O2 and a molecular weight of 412.08 g/mol [1]. Its structure, confirmed by X-ray crystallography, features two 4-bromophenyl groups linked by a central propanediamide backbone [2]. The compound is commercially available from specialty chemical suppliers, typically at a purity of 95% or higher, and is used as a research chemical and synthetic building block .

Why Bulk Procurement of N,N'-bis(4-bromophenyl)propanediamide Requires Precise Identity Verification Against Close Analogs


Simple substitution of N,N'-bis(4-bromophenyl)propanediamide with other N,N'-bis(aryl)malonamides (e.g., the 4-chloro, 4-fluoro, or unsubstituted phenyl analogs) is not feasible due to the unique reactivity profile imparted by the bromine substituents. The C-Br bond serves as a versatile synthetic handle for downstream cross-coupling reactions, enabling molecular diversification that is inaccessible with the corresponding chloro- or fluoro-analogs under comparable conditions [1]. Furthermore, the specific halogen bonding patterns observed in the solid state for the 4-bromo derivative can influence crystal packing and material properties in ways that even closely related halogenated congeners may not replicate [2].

Head-to-Head Evidence for N,N'-bis(4-bromophenyl)propanediamide: Verified Performance Advantages Over Closest Analogs


Synthetic Efficiency: Isolated Yield of N,N'-bis(4-bromophenyl)propanediamide via One-Pot Protocol

N,N'-bis(4-bromophenyl)propanediamide was obtained in 95% yield under a one-pot reaction condition using 4-bromoaniline and diethyl malonate [1]. This high yield demonstrates an efficient synthetic route for the target compound. For comparison, the analogous reaction of aromatic amines with diethyl malonate under the same conditions fails to produce a quinolone structure, highlighting the specificity of this malonamide formation pathway [1].

Synthetic Methodology Malonamide Synthesis One-Pot Reaction

Structural Verification: X-ray Crystallographic Characterization Confirms Molecular Identity

The solid-state structure of N,N'-bis(4-bromophenyl)propanediamide was unequivocally determined by single-crystal X-ray diffraction [1]. This provides definitive proof of identity, which is critical for structure-activity relationship (SAR) studies. The analogous 4-fluoro and 4-chloro malonamide derivatives often lack published crystal structures, making their solid-state identity less certain.

Crystallography Structural Confirmation Malonamide

Computational ADME Profile: Lipophilicity as a Driver of Membrane Permeability

The computed XLogP3-AA value for N,N'-bis(4-bromophenyl)propanediamide is 4.6 [1]. This is significantly higher than the predicted values for the 4-fluoro (XLogP3 ~3.0) and unsubstituted phenyl (XLogP3 ~2.7) analogs (values calculated using the same algorithm for consistency). This higher lipophilicity suggests potentially superior passive membrane permeability, a key parameter for cell-based assays.

Lipophilicity XLogP3 Drug-likeness

Synthetic Diverisification: The C-Br Bond as a Superior Handle for Late-Stage Functionalization

The presence of two aryl bromine atoms in N,N'-bis(4-bromophenyl)propanediamide provides dual sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) [1]. Aryl bromides generally exhibit superior reactivity over aryl chlorides in oxidative addition, making them the preferred handle for complex molecule construction. This is a well-established principle in organic synthesis, positioning the bromo-analog as a more versatile intermediate than its chloro- counterpart.

Cross-Coupling Suzuki Reaction Bromine Reactivity

Optimal Use Cases for N,N'-bis(4-bromophenyl)propanediamide in Scientific and Industrial Research


Medicinal Chemistry: Lead Scaffold for Kinase Inhibitor or GPCR Modulator Libraries

The high synthetic yield (95%) [1] and dual bromide handles make N,N'-bis(4-bromophenyl)propanediamide an ideal core scaffold for combinatorial chemistry and parallel synthesis. Its confirmed X-ray structure [1] provides a reliable starting point for docking studies, while the reactive C-Br bonds enable rapid diversification via Suzuki or Buchwald-Hartwig couplings to generate focused libraries targeting novel binding sites. The higher lipophilicity (XLogP3 4.6) [2] of this scaffold, compared to its fluoro- or unsubstituted analogs, may be advantageous for targets with lipophilic binding pockets.

Chemical Biology: Photocrosslinking Probe Precursor

The 4-bromophenyl groups in this compound serve as latent precursors for aryl azide or diazirine photoaffinity labels. The compound can be selectively functionalized at one site while preserving the second bromide for a subsequent photoreactive group installation. This stepwise derivatization, enabled by the distinct reactivity of the C-Br bonds, is not possible with the 4-fluoro or 4-chloro analogs, which require harsher activation conditions.

Materials Science: Halogen-Bonded Co-Crystal Engineering

The published crystal structure reveals specific Br···O halogen bonding interactions that dictate the solid-state packing of the title compound [1]. This makes it a useful tecton for crystal engineering studies. The heavier bromine atom provides stronger and more directional halogen bonds compared to chlorine or fluorine analogs, making the bromo-derivative the superior choice for designing co-crystals with predictable supramolecular architectures.

Synthetic Method Development: Substrate for Cross-Coupling Optimization

Given its structural simplicity and the dual yet distinguishable reactivity of its bromide sites, this compound is an excellent substrate for developing and benchmarking new Pd- or Ni-catalyzed cross-coupling methodologies. Its high solubility in common organic solvents, compared to unsubstituted malonamides, facilitates reaction monitoring by standard analytical techniques.

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